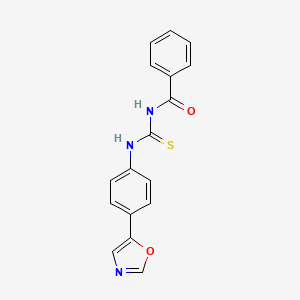
N,N,N',N'-Tetramethyl-N'',N''-diethylguanidinium dicyanoamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide: is an organic compound known for its unique chemical properties and applications. It is a guanidinium-based ionic liquid that has garnered interest in various fields of scientific research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-N’‘,N’‘-diethylguanidinium dicyanoamide typically involves the reaction of N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium chloride with sodium dicyanoamide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dicyanoamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted guanidinium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, this compound is explored for its potential as a stabilizing agent for proteins and enzymes, enhancing their activity and stability under various conditions.
Medicine: In the medical field, it is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Industrially, it is used in the manufacture of specialty chemicals and materials, including ionic liquids and advanced polymers.
Wirkmechanismus
The mechanism by which N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The dicyanoamide group plays a crucial role in these interactions, facilitating the formation of stable complexes with various substrates. This compound can also act as a phase-transfer catalyst, enhancing the solubility and reactivity of reactants in different phases.
Vergleich Mit ähnlichen Verbindungen
- N,N,N’,N’-Tetramethylguanidinium chloride
- N,N,N’,N’-Tetramethylguanidinium bromide
- N,N,N’,N’-Tetramethylguanidinium iodide
Comparison: Compared to these similar compounds, N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide is unique due to its dicyanoamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.
Eigenschaften
IUPAC Name |
cyanoiminomethylideneazanide;[diethylamino(dimethylamino)methylidene]-dimethylazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N3.C2N3/c1-7-12(8-2)9(10(3)4)11(5)6;3-1-5-2-4/h7-8H2,1-6H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAOSWLGQWNAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=[N+](C)C)N(C)C.C(=[N-])=NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide](/img/structure/B8045616.png)



![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B8045636.png)

![[4-(4-Oxooctahydroquinolin-1-yl)phenyl]acetonitrile](/img/structure/B8045646.png)





![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)
